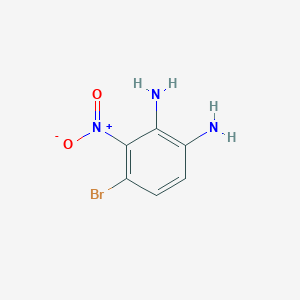

4-Bromo-3-nitrobenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-nitrobenzene-1,2-diamine is a chemical compound with the CAS Number: 147021-89-4. It has a molecular weight of 232.04 . It is stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

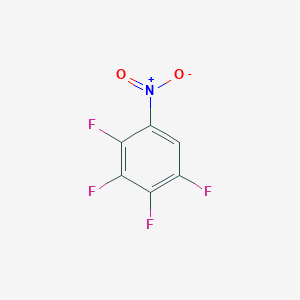

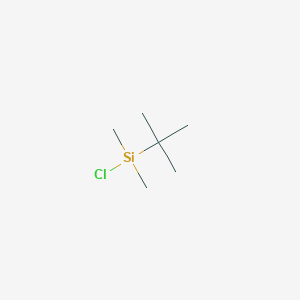

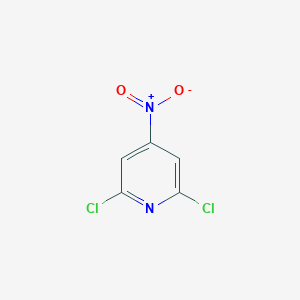

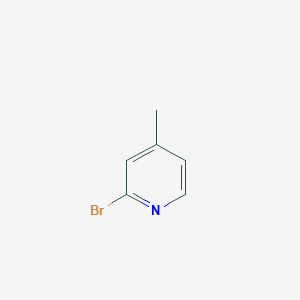

The synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine involves multiple steps . One method involves the oxidative nucleophilic alkoxylation of nitrobenzenes with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . Another method involves the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The InChI code for 4-Bromo-3-nitrobenzene-1,2-diamine is 1S/C6H6BrN3O2/c7-3-1-2-4 (8)5 (9)6 (3)10 (11)12/h1-2H,8-9H2 .Chemical Reactions Analysis

The chemical reactions of 4-Bromo-3-nitrobenzene-1,2-diamine involve oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics . Nitrobenzenes are prone to attack by strong nucleophiles at activated positions (typically ortho and para positions relative to the nitro group) .Physical And Chemical Properties Analysis

4-Bromo-3-nitrobenzene-1,2-diamine is a solid substance . It is stored at room temperature in a dark place under an inert atmosphere .Scientific Research Applications

Spectroscopic and Electronic Structure Analysis

4-Bromo-3-nitrobenzene-1,2-diamine can be used in spectroscopic and electronic structure analysis . The compound’s molecular structure and vibrational spectra can be studied using Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy . These studies can provide insights into the compound’s molecular electrostatic potential and charge transfer within the molecule .

Nuclear Magnetic Resonance (NMR) Studies

The compound can be used in NMR studies . The isotropic chemical shifts for 1H and 13C NMR molecules can be calculated using the Gauge-Including Atomic Orbital (GIAO) approach . This can provide valuable information about the compound’s molecular structure and dynamics .

UV-Visible Spectroscopy

4-Bromo-3-nitrobenzene-1,2-diamine can be used in UV-Visible spectroscopy . This technique can provide information about the compound’s electronic structure and transitions .

Organocatalysis

The compound can be used in the synthesis of organocatalysts . Organocatalysts derived from 1,2-benzenediamine and (1R,2R)-cyclohexane-1,2-diamine have been shown to catalyze the Michael addition of acetylacetone to trans-β-nitrostyrene .

Solar Energy Conversion

4-Bromo-3-nitrobenzene-1,2-diamine can potentially be used in organic polymer solar cells . When used as an additive, it has been shown to improve the energy conversion efficiency of these cells .

Synthesis of Aniline Derivatives

The compound can potentially be used in the synthesis of aniline derivatives . Aniline is used in the manufacture of a wide range of chemicals, including dyes, drugs, pesticides, and synthetic rubber .

Mechanism of Action

Target of Action

It is known that benzene derivatives can interact with various biological targets, including proteins and enzymes, depending on their specific functional groups .

Mode of Action

The mode of action of 4-Bromo-3-nitrobenzene-1,2-diamine involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can influence various biochemical pathways depending on their specific functional groups and targets .

Pharmacokinetics

The pharmacokinetic properties of 4-Bromo-3-nitrobenzene-1,2-diamine include high gastrointestinal absorption . The compound’s skin permeation is low, with a Log Kp of -6.56 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 0.95 .

Result of Action

It is known that benzene derivatives can have various effects at the molecular and cellular level depending on their specific functional groups and targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-nitrobenzene-1,2-diamine. The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Safety and Hazards

properties

IUPAC Name |

4-bromo-3-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXICRJJECIZTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567384 |

Source

|

| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitrobenzene-1,2-diamine | |

CAS RN |

147021-89-4 |

Source

|

| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)

![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)